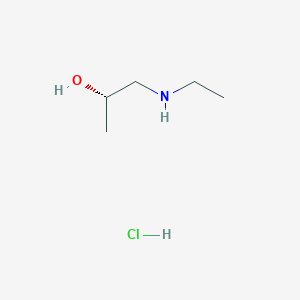
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Vue d'ensemble
Description
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is an organic palladium catalyst . It is primarily used as a catalyst in coupling reactions, such as Suzuki, Kumada, and Negishi coupling reactions .
Chemical Reactions Analysis
This compound is primarily used as a catalyst in coupling reactions . These include Suzuki, Kumada, and Negishi coupling reactions . The exact reaction conditions and outcomes would depend on the specific substrates used.Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The color and form of the compound are described as off-white to tan powder .Applications De Recherche Scientifique
Catalytic Applications
Cyanation of Aryl Bromides : One study highlights the use of hydrophilic phosphinobiphenyl amidosulfonate ligands in palladium-catalyzed cyanation of aryl bromides, emphasizing the impact of ligand sterics on catalytic activity. The efficient mediation of these reactions showcases the potential utility of palladium complexes in synthesizing complex organic molecules (Schulz, Horký, & Štěpnička, 2016).
Homogeneous Catalytic Hydrogenation : Another study describes the homogeneous catalytic hydrogenation of amides to amines using methanesulfonato complexes, indicating the versatility of palladium catalysts in hydrogenation reactions and the role of methanesulfonic acid (MSA) in these processes (Coetzee et al., 2013).
Fluorinated Allenes Synthesis : Research into the palladium-catalyzed monofluoromethylation of substituted bromodiennes demonstrates the creation of fluorinated allenes, highlighting the innovative applications of palladium complexes in the synthesis of fluorinated organic compounds (Ogasawara et al., 2009).
Synthesis and Characterization
Benzoxazoles Synthesis : The efficacy of methanesulfonic acid as a catalyst for the synthesis of benzoxazoles from carboxylic acids is documented, underlining the importance of sulfonate groups in facilitating organic synthesis reactions (Kumar, Rudrawar, & Chakraborti, 2008).
Arylation of Sulfonamide Stabilised Enolates : A study on the α-arylation of methanesulfonamides using palladium catalysis further illustrates the role of palladium complexes in the modification of organic molecules, demonstrating the versatility of these catalysts in organic synthesis (Zeevaart, Parkinson, & Koning, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
It’s known that palladium-based compounds like this one are often used as catalysts in various chemical reactions .
Mode of Action
The compound acts as a precatalyst, which means it undergoes a transformation to become an active catalyst. The presence of palladium and phosphine in its structure suggests that it might be involved in facilitating bond formation or breakage in other molecules .
Biochemical Pathways
Palladium-based catalysts are generally used in organic synthesis, including coupling reactions .
Pharmacokinetics
As a catalyst, it’s likely that its role is more about facilitating reactions rather than being absorbed or distributed in a biological system .
Result of Action
The result of the compound’s action would depend on the specific reaction it’s catalyzing. In general, it would facilitate the reaction, making it proceed more efficiently or under milder conditions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound under an inert atmosphere at 2–8 °C to maintain its stability .
Analyse Biochimique
Biochemical Properties
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) plays a crucial role in facilitating biochemical reactions by acting as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to enhance reaction rates and selectivity. The compound’s palladium center is responsible for its catalytic activity, enabling the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in detoxification and metabolic processes. The nature of these interactions involves coordination of the palladium center with the active sites of these enzymes, leading to the activation or inhibition of their catalytic functions .
Cellular Effects
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves its ability to form coordination complexes with biomolecules. The palladium center can coordinate with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes. This coordination can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound can inhibit the activity of metalloproteases by binding to their active sites, preventing substrate access. Additionally, it can activate certain enzymes by stabilizing their active conformations. The compound can also induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and at low temperatures (2-8°C), but it can degrade over time when exposed to air and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired catalytic activity without causing adverse effects. Toxicity studies have shown that high doses can lead to oxidative stress, inflammation, and apoptosis in various tissues .
Metabolic Pathways
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the metabolism of xenobiotics and endogenous compounds. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites. For example, it can enhance the detoxification of harmful compounds by increasing the activity of glutathione S-transferase, resulting in higher levels of conjugated metabolites .
Transport and Distribution
The transport and distribution of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can facilitate its transport through the bloodstream .
Subcellular Localization
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and chromatin-modifying enzymes. In the mitochondria, it can influence mitochondrial function by interacting with mitochondrial enzymes and proteins .
Propriétés
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUQNMMIUJBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57NO5PPdS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445085-77-7 | |
| Record name | (2-Dicyclohexylphosphino-2,6-diisopropoxy-1,1-biphenyl)[2-(2-amino-1,1- biphenyl)]palladium(II) methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RuPhos Pd G3 facilitate the precision synthesis of DA ACPs?
A: RuPhos Pd G3 acts as a precatalyst in the living Suzuki-Miyaura catalyst-transfer polymerization (SCTP) process. [] This technique allows for the controlled growth of polymer chains by sequentially adding monomer units in a stepwise fashion. [] The precatalyst's structure, specifically the bulky and electron-rich ligands (RuPhos and 2'-amino-1,1'-biphenyl-2-yl), contribute to its effectiveness. These ligands enhance the catalyst's stability, enabling it to remain active throughout the polymerization process and promote controlled chain growth. [] This control over polymerization is crucial for achieving precise molecular weights and narrow dispersities in the resulting DA ACPs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



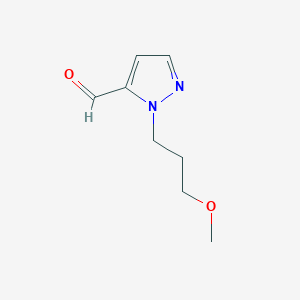
![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
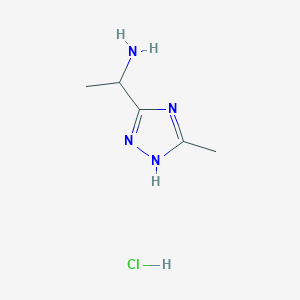
![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)
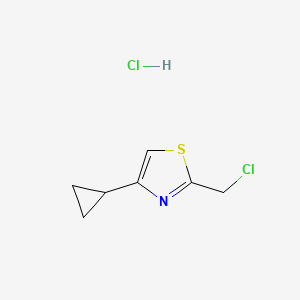
![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)
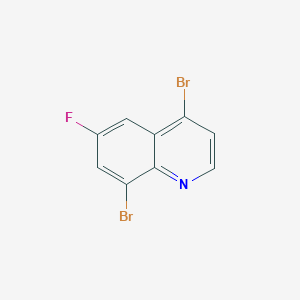
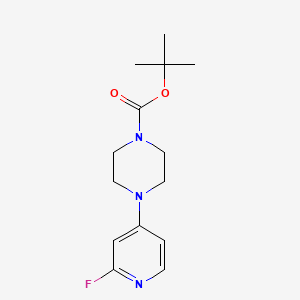
![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)
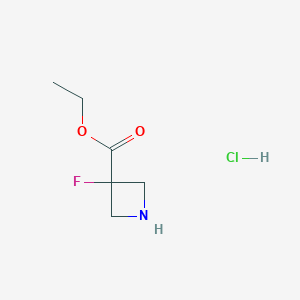
![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)
